molecular formula C21H21ClN4O3S B3505413 methyl 4-chloro-3-[({[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

methyl 4-chloro-3-[({[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B3505413
M. Wt: 444.9 g/mol
InChI Key: LOIKQBDJZQJNKY-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-[({[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-3-[({[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using thiols or disulfides.

    Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.

    Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-[({[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloro or sulfanyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 4-chloro-3-[({[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 4-chloro-3-[({[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The triazole ring and other functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-chloro-3-[({[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate: Unique due to its specific substituents and structure.

    Other Triazole Derivatives: Compounds with similar triazole rings but different substituents, such as methyl 4-chloro-3-[({[4-ethyl-5-(phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4-chloro-3-[[2-[[4-ethyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3S/c1-4-26-19(14-7-5-6-13(2)10-14)24-25-21(26)30-12-18(27)23-17-11-15(20(28)29-3)8-9-16(17)22/h5-11H,4,12H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIKQBDJZQJNKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)C(=O)OC)Cl)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-chloro-3-[({[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
Reactant of Route 2
Reactant of Route 2
methyl 4-chloro-3-[({[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
Reactant of Route 3
Reactant of Route 3
methyl 4-chloro-3-[({[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
Reactant of Route 4
Reactant of Route 4
methyl 4-chloro-3-[({[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
Reactant of Route 5
Reactant of Route 5
methyl 4-chloro-3-[({[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
Reactant of Route 6
Reactant of Route 6
methyl 4-chloro-3-[({[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

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